molecular formula C22H20ClNO5S B3557349 4-chloro-N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzamide

4-chloro-N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzamide

Cat. No. B3557349
M. Wt: 445.9 g/mol
InChI Key: MPUAKWIOSZTENX-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a benzamide, a sulfonyl group, and a methoxy group. These functional groups can significantly influence the compound’s chemical behavior .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzamide group might be introduced through a reaction with an amine . The sulfonyl group could be added using a sulfonyl chloride in the presence of a base .


Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzamide group might make the compound act as a weak acid, while the sulfonyl group could potentially make it a good leaving group in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .

Mechanism of Action

If this compound is a drug or a biologically active molecule, its mechanism of action would depend on how it interacts with biological targets. This could involve binding to a specific protein, altering a biochemical pathway, or interacting with cell membranes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, if it’s highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or industry. This could involve testing its biological activity, studying its reactivity, or developing new methods for its synthesis .

properties

IUPAC Name

4-chloro-N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2,5-dimethylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO5S/c1-13-12-19(24-22(26)15-4-6-16(23)7-5-15)14(2)21(20(13)25)30(27,28)18-10-8-17(29-3)9-11-18/h4-12,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUAKWIOSZTENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzamide
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4-chloro-N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzamide
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4-chloro-N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzamide
Reactant of Route 4
4-chloro-N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzamide
Reactant of Route 5
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4-chloro-N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzamide
Reactant of Route 6
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4-chloro-N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzamide

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